Biochemical Potency: HER2 IC50 Comparison of Varlitinib Tosylate Versus Lapatinib
Varlitinib tosylate demonstrates superior biochemical potency against HER2 compared to the widely used comparator lapatinib. In standardized in vitro kinase inhibition assays using recombinant human HER2 catalytic domain, varlitinib exhibits an IC50 of 2 nM [1], representing approximately 5-fold greater potency than lapatinib, which reports a HER2 IC50 of 10.2 nM under comparable assay conditions [2]. This quantitative difference in target engagement potency is further supported by cellular phosphorylation inhibition data, where varlitinib inhibits ErbB-2 phosphorylation in BT-474 breast cancer cells with an IC50 of 43 nM [3].
| Evidence Dimension | HER2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2 nM (varlitinib tosylate) |
| Comparator Or Baseline | Lapatinib: IC50 = 10.2 nM |
| Quantified Difference | ~5.1-fold greater potency |
| Conditions | Recombinant human HER2 catalytic domain (residues 691-1255), polyglutamic acid/tyrosine substrate, spectrophotometric detection |
Why This Matters
This 5.1-fold potency differential at the biochemical level establishes varlitinib as a higher-sensitivity probe for HER2-dependent signaling studies, potentially enabling lower working concentrations and reduced off-target engagement in cellular and in vivo experimental systems.
- [1] BindingDB. BDBM50205268: ARRY-334543 (Varlitinib) HER2 IC50 Data. Available at: https://www.bindingdb.org View Source
- [2] Rusnak DW, et al. The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Mol Cancer Ther. 2001;1(2):85-94. View Source
- [3] Creative Enzymes. ARRY334543 (Varlitinib) Product Datasheet. Available at: https://de.creative-enzymes.com View Source
